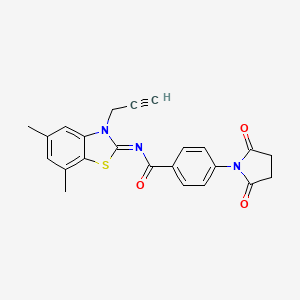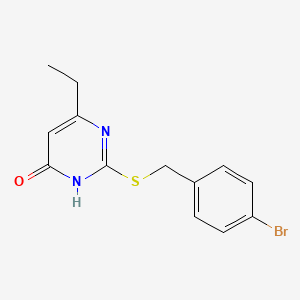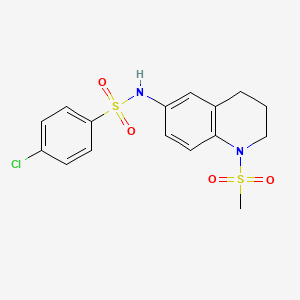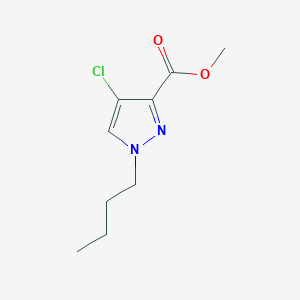![molecular formula C21H29ClN4O B2635936 [4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(2-methyl-4,5,6,7-tetrahydroindazol-4-yl)methanone;hydrochloride CAS No. 2445784-77-8](/img/structure/B2635936.png)
[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(2-methyl-4,5,6,7-tetrahydroindazol-4-yl)methanone;hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
This compound, also known as (4-(Aminomethyl)piperidin-1-yl)(phenyl)methanone hydrochloride, has a CAS Number of 1286264-52-5 . It has a molecular weight of 254.76 and its IUPAC name is (1-benzoyl-4-piperidinyl)methanamine hydrochloride .
Molecular Structure Analysis
The compound has a linear formula of C13H19ClN2O . The InChI code is 1S/C13H18N2O.ClH/c14-10-11-6-8-15(9-7-11)13(16)12-4-2-1-3-5-12;/h1-5,11H,6-10,14H2;1H .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . The physicochemical properties of pyrrolidine, a similar structure, include the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .Wissenschaftliche Forschungsanwendungen
NR2B Subunit-Selective Antagonist of the NMDA Receptor
A study by Borza et al. (2007) identified a compound derived from the target molecule as a potent NR2B subunit-selective antagonist of the NMDA receptor. This study established the structure-activity relationship and attempted to improve the ADME properties of the lead, resulting in several derivatives with low nanomolar activity in both binding and functional assays. These compounds demonstrated significant activity in a formalin-induced hyperalgesia model in mice after oral administration, comparable to besonprodil (Borza et al., 2007).
Synthesis Strategies
The study by Chang et al. (2006) discusses the synthesis of several 1-substituted phenyl-(4-phenylpiperidin-4-yl)methanones, starting from the reaction of different 1-substituted 4-benzhydrylidenepiperidines via a CAN-mediated rearrangement. This strategy was used to synthesize meperidine analogs, indicating the relevance of the target compound in medicinal chemistry synthesis (Chang et al., 2006).
Structural and Spectral Characterization
Shahana and Yardily (2020) conducted structural optimization, theoretical vibrational spectra interpretation, and molecular docking studies on novel compounds related to the target molecule. Their work provides insight into the antibacterial activity and structural properties of such compounds, highlighting their potential in antibacterial research (Shahana & Yardily, 2020).
Potential Antimicrobial and Anticancer Agents
The study by Hafez, El-Gazzar, and Al-Hussain (2016) synthesized a series of compounds related to the target molecule and evaluated them for in vitro antimicrobial and anticancer activity. Their findings suggest that some of these compounds have higher anticancer activity than the reference drug doxorubicin and exhibit good to excellent antimicrobial activity (Hafez, El-Gazzar, & Al-Hussain, 2016).
Safety and Hazards
Eigenschaften
IUPAC Name |
[4-(aminomethyl)-4-phenylpiperidin-1-yl]-(2-methyl-4,5,6,7-tetrahydroindazol-4-yl)methanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N4O.ClH/c1-24-14-18-17(8-5-9-19(18)23-24)20(26)25-12-10-21(15-22,11-13-25)16-6-3-2-4-7-16;/h2-4,6-7,14,17H,5,8-13,15,22H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VUGZITBQFMBIEW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C2C(CCCC2=N1)C(=O)N3CCC(CC3)(CN)C4=CC=CC=C4.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(Aminomethyl)-4-phenylpiperidin-1-yl]-(2-methyl-4,5,6,7-tetrahydroindazol-4-yl)methanone;hydrochloride | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-[3-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]acetyl}amino)propyl]acetamide](/img/structure/B2635860.png)

![(2-Methoxyphenyl)-[2-(3-phenyl-1,2,4-oxadiazol-5-yl)pyrrolidin-1-yl]methanone](/img/structure/B2635862.png)
![5-tosyl-5H-pyrrolo[2,3-b]pyrazine-2-carboxylic acid](/img/structure/B2635863.png)
![4-[(4-{4-[5-(Trifluoromethyl)pyridin-2-yl]piperazin-1-yl}piperidin-1-yl)methyl]quinoline](/img/structure/B2635865.png)


![benzyl 2-(8-butyl-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetate](/img/structure/B2635869.png)
![1-[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,6-dihydro-2H-pyridin-1-yl]ethanone](/img/structure/B2635871.png)

